An In-depth Technical Guide to (9Z)-Heptadecenoyl-CoA
An In-depth Technical Guide to (9Z)-Heptadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Heptadecenoyl-CoA is the activated form of (9Z)-heptadecenoic acid (margaroleic acid), an odd-chain monounsaturated fatty acid. While not as abundant as its even-chain counterparts, (9Z)-Heptadecenoyl-CoA is an important intermediate in the metabolism of dietary odd-chain fatty acids and may play a role in various physiological processes. This guide provides a comprehensive overview of the current knowledge on (9Z)-Heptadecenoyl-CoA, including its chemical properties, metabolic pathways, and potential biological significance. Detailed experimental protocols for its analysis are also presented, along with a discussion of its potential relevance in drug development.
Chemical Properties
(9Z)-Heptadecenoyl-CoA is a long-chain acyl-Coenzyme A molecule. While specific experimental data for this molecule is scarce, its chemical properties can be reliably inferred from its constituent parts: (9Z)-heptadecenoic acid and Coenzyme A.
| Property | Value | Source |
| Molecular Formula | C38H66N7O17P3S | Inferred from structure |
| Molecular Weight | 1017.97 g/mol | Inferred from structure |
| Canonical SMILES | CCCCCCCC\C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)(C)COP(=O)(O)OP(=O)(O)OCC1OC(N2C=NC3=C(N=CN=C32)N)C(O)C1OP(=O)(O)O | Inferred from structure |
| InChI Key | Inferred from structure | Inferred from structure |
| Appearance | Likely a solid at room temperature | Inferred from similar long-chain acyl-CoAs |
| Solubility | Soluble in aqueous solutions and organic solvents like methanol and acetonitrile | Inferred from similar long-chain acyl-CoAs |
Biological Role and Significance
The biological role of (9Z)-Heptadecenoyl-CoA is intrinsically linked to the metabolism of its parent fatty acid, (9Z)-heptadecenoic acid. Odd-chain fatty acids, including C17:1, are found in low concentrations in human tissues and are primarily derived from the diet, particularly from dairy products and ruminant fats.[1][2]
While direct evidence for the specific functions of (9Z)-Heptadecenoyl-CoA is limited, the roles of odd-chain fatty acids in general suggest several areas of importance:
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Metabolic Intermediate: The primary role of (9Z)-Heptadecenoyl-CoA is as a key intermediate in the β-oxidation of (9Z)-heptadecenoic acid, leading to the production of acetyl-CoA and propionyl-CoA.
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Biomarker: Plasma levels of C17 fatty acids have been investigated as potential biomarkers for dairy fat intake and have been associated with a reduced risk of cardiometabolic diseases in some studies.[1][2]
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Cell Signaling: Long-chain acyl-CoAs, as a class, are known to be involved in cellular signaling pathways, although specific roles for (9Z)-Heptadecenoyl-CoA have not yet been elucidated.[3][4]
Metabolic Pathways
The metabolism of (9Z)-Heptadecenoyl-CoA primarily involves its degradation through the mitochondrial β-oxidation pathway. Due to its odd number of carbon atoms and the presence of a cis double bond, its oxidation requires additional enzymatic steps compared to the β-oxidation of saturated even-chain fatty acids.
β-Oxidation of (9Z)-Heptadecenoyl-CoA
The β-oxidation of (9Z)-Heptadecenoyl-CoA proceeds through a series of cycles, each removing a two-carbon unit in the form of acetyl-CoA. The process continues until the final three carbons are released as propionyl-CoA. The presence of the cis-Δ9 double bond necessitates the action of an isomerase enzyme.
A hypothetical pathway for the β-oxidation of (9Z)-Heptadecenoyl-CoA is depicted below:
Caption: Hypothetical β-oxidation pathway of (9Z)-Heptadecenoyl-CoA.
The final product, propionyl-CoA, can be converted to succinyl-CoA and enter the citric acid cycle, making odd-chain fatty acids gluconeogenic.
Quantitative Data
Experimental Protocols
The analysis of (9Z)-Heptadecenoyl-CoA requires sensitive and specific analytical techniques due to its low abundance and its similarity to other acyl-CoA species. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in tissues.[6]
Materials:
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Frozen tissue sample (~100 mg)
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Internal standard solution (e.g., [¹³C₈]octanoyl-CoA and heptadecanoyl-CoA)
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Methanol:Chloroform (2:1, v/v)
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Power homogenizer
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Centrifuge
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Solid Phase Extraction (SPE) columns (e.g., C18)
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SPE conditioning, wash, and elution solvents
Procedure:
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Weigh approximately 100 mg of frozen tissue in a polypropylene tube.
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Add a known amount of the internal standard mixture to the tube.
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Add 3 ml of ice-cold methanol:chloroform (2:1).
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Homogenize the tissue on ice using a power homogenizer.
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Centrifuge the homogenate to pellet the cellular debris.
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Transfer the supernatant to a new tube.
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Perform Solid Phase Extraction (SPE) to purify the acyl-CoAs from the extract.
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Elute the acyl-CoAs from the SPE column.
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Dry the eluate under a stream of nitrogen.
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Reconstitute the dried sample in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of (9Z)-Heptadecenoyl-CoA
This is a general workflow for the analysis of long-chain acyl-CoAs by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Caption: General workflow for LC-MS/MS analysis of Acyl-CoAs.
Key Parameters for MRM:
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Precursor Ion (Q1): The m/z of the protonated (9Z)-Heptadecenoyl-CoA molecule.
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Product Ion (Q3): A characteristic fragment ion of Coenzyme A, often the phosphopantetheine moiety. A common neutral loss for acyl-CoAs is 507 Da.[7]
Relevance in Drug Development
The study of (9Z)-Heptadecenoyl-CoA and its metabolic pathway may have several implications for drug development:
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Metabolic Disorders: As an intermediate in odd-chain fatty acid metabolism, understanding its flux could be relevant in the context of metabolic diseases where fatty acid oxidation is dysregulated.
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Enzyme Inhibition: The enzymes involved in the β-oxidation of odd-chain and unsaturated fatty acids could be targets for therapeutic intervention.
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Biomarker Discovery: Further investigation into the correlation between tissue or plasma levels of (9Z)-Heptadecenoyl-CoA and disease states could lead to the development of novel biomarkers.
Conclusion
(9Z)-Heptadecenoyl-CoA is a low-abundance but metabolically significant intermediate in the metabolism of odd-chain monounsaturated fatty acids. While much of the current understanding is based on the general principles of fatty acid metabolism, the development of advanced analytical techniques provides the opportunity to investigate its specific roles in health and disease. This guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing a framework for future investigations into this intriguing molecule.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
